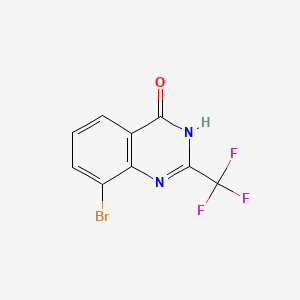![molecular formula C12H15FO B13521669 1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521669.png)
1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol is a chemical compound with the molecular formula C12H15FO It is characterized by the presence of a cyclopropyl group attached to an ethan-1-ol moiety, with a 4-fluoro-3-methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the fluoro and methyl groups. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with cyclopropylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to isolate and purify the final product.
化学反応の分析
Types of Reactions
1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethanone.
Reduction: Formation of 1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol can be compared with other similar compounds, such as:
1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol: Lacks the fluoro group, which may influence its chemical properties and interactions.
1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol: The position of the methyl group is different, potentially altering its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties.
特性
分子式 |
C12H15FO |
|---|---|
分子量 |
194.24 g/mol |
IUPAC名 |
1-[1-(4-fluoro-3-methylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H15FO/c1-8-7-10(3-4-11(8)13)12(5-6-12)9(2)14/h3-4,7,9,14H,5-6H2,1-2H3 |
InChIキー |
UTKJMCNCMMAROB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2(CC2)C(C)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


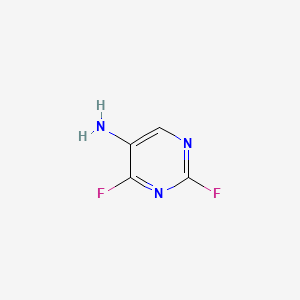
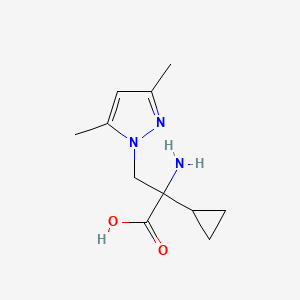
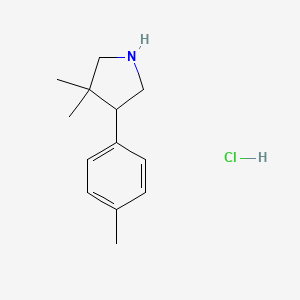
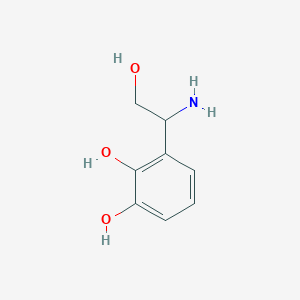

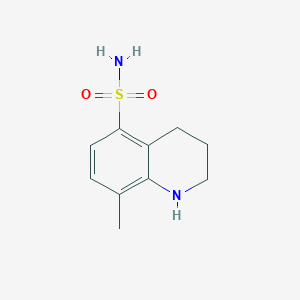
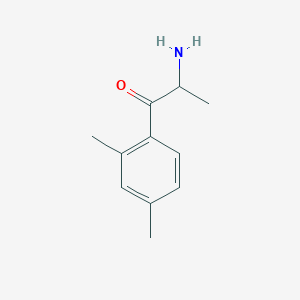

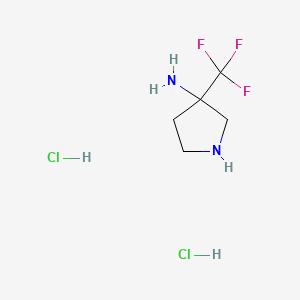


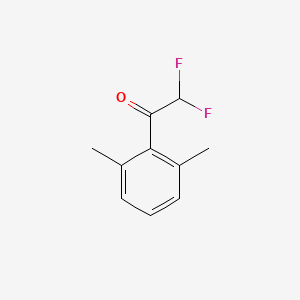
![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
